N-(2-(Furan-2-yl)ethyl)thietan-3-amine
Description
N-(2-(Furan-2-yl)ethyl)thietan-3-amine is a heterocyclic amine featuring a thietane (three-membered sulfur-containing ring) moiety linked to a furan-substituted ethylamine group. Its molecular structure combines the electron-rich aromatic furan ring with the strained thietane system, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H13NOS/c1-2-9(11-5-1)3-4-10-8-6-12-7-8/h1-2,5,8,10H,3-4,6-7H2 |
InChI Key |
IAHUVBAXGHWFOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Furan-2-yl)ethyl)thietan-3-amine typically involves the reaction of furan derivatives with thietan derivatives under specific conditions. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reactions are often carried out in a microwave reactor to optimize reaction time and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Furan-2-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(2-(Furan-2-yl)ethyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(Furan-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
(a) JWS (N-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-4-nitropyridazin-3-amine)
- Structure: Contains a dimethylaminomethyl-furan group linked to a thioethylamine chain and a nitropyridazine ring.
- Synthesis : Prepared via multistep reactions involving reductive amination and nucleophilic substitution .
- Activity : Acts as a potent acetylcholinesterase (AChE) inhibitor, with binding modes similar to donepezil, a drug used for Alzheimer’s disease .
(b) Ranitidine Diamine Hemifumarate (Related Compound A)
- Structure : Features a furan-methylamine core with a sulfanyl-ethylamine side chain.
- Synthesis : Derived from ranitidine intermediates via hydrolysis and salt formation .
- Activity : A byproduct in ranitidine synthesis; lacks the nitroacetamide group critical for H₂ receptor antagonism.
- Key Difference : The thietane ring in the target compound may introduce steric strain, altering receptor binding compared to ranitidine’s linear sulfonyl group .
(c) (3S)-3-(Furan-2-yl)-N-(2-(methylthio)ethyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
- Structure : Spirocyclic amine with a furan group and methylthioethyl side chain.
- Synthesis : Automated solid-phase synthesis using iSnAP resin, yielding isomers with 7–8% efficiency .
- Spectral Data : HRMS and NMR confirm spirocyclic geometry, distinct from the planar thietane system.
Thietane-Containing Analogues
(a) Thiazole Derivatives (e.g., 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)
- Structure : Thiazole ring with morpholine and pyridine substituents.
- Synthesis : Mannich-type reactions involving formaldehyde and amines .
- Activity : Moderate antimicrobial activity against bacterial/fungal strains.
- Key Difference: The thiazole’s aromaticity contrasts with the non-aromatic, strained thietane, affecting electronic properties and bioactivity .
Physicochemical and Spectral Comparisons
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